Bienvenue dans la boutique en ligne BenchChem!

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Lipophilicity Drug-likeness Membrane permeability

O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 2306278-46-4, molecular formula C₁₇H₂₁F₂NO₄, MW 341.35 g/mol) is a gem‑difluorinated pyrrolidine‑1,3‑dicarboxylate building block that incorporates both a benzyl ester at the 3‑position and a tert‑butyl carbamate (Boc) at the 1‑position. The 4,4‑gem‑difluoro motif imparts a calculated partition coefficient (XLogP3) of 2.9 and a topological polar surface area (TPSA) of approximately 56 Ų, while the compound exhibits an Fsp³ value of 0.529, indicating a balanced fraction of sp³‑hybridized carbons suitable for lead‑like chemical space.

Molecular Formula C17H21F2NO4
Molecular Weight 341.35 g/mol
Cat. No. B8249306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
Molecular FormulaC17H21F2NO4
Molecular Weight341.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-9-13(17(18,19)11-20)14(21)23-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyIAHCRUINQDEMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate: Structural Identity and Procurement-Relevant Profile


O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 2306278-46-4, molecular formula C₁₇H₂₁F₂NO₄, MW 341.35 g/mol) is a gem‑difluorinated pyrrolidine‑1,3‑dicarboxylate building block that incorporates both a benzyl ester at the 3‑position and a tert‑butyl carbamate (Boc) at the 1‑position [1]. The 4,4‑gem‑difluoro motif imparts a calculated partition coefficient (XLogP3) of 2.9 and a topological polar surface area (TPSA) of approximately 56 Ų, while the compound exhibits an Fsp³ value of 0.529, indicating a balanced fraction of sp³‑hybridized carbons suitable for lead‑like chemical space [1][2]. This compound is commercially catalogued as an in‑stock building block by multiple international suppliers, with typical purities of 95–98%, and is primarily utilized in early‑stage medicinal chemistry as a conformationally biased, metabolically stabilized proline or pyrrolidine surrogate [2].

Why Non-Fluorinated or Mono‑Protected Pyrrolidine‑1,3‑dicarboxylate Analogs Cannot Substitute for O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate


Pyrrolidine‑1,3‑dicarboxylate scaffolds are commonly employed as proline surrogates or central cores in protease inhibitors, kinase inhibitors, and peptide mimetics; however, the absence of the 4,4‑gem‑difluoro group or the use of a single‑protection strategy fundamentally alters the compound's physicochemical and conformational profile. Systematic studies have demonstrated that gem‑difluorination of saturated heterocyclic amines reduces basicity (ΔpKₐ ≈ 2–3 units in analogous systems) and modulates lipophilicity by up to 0.4 LogP units, while the fluorine gauche effect enforces a specific pyrrolidine ring pucker that cannot be replicated by the non‑fluorinated parent scaffold [1][2]. Furthermore, replacement of the orthogonal benzyl ester/tert‑butyl carbamate pair with a single‑protection scheme (e.g., bis‑ester or bis‑carbamate) eliminates the ability to perform sequential, chemoselective deprotection and functionalization, a critical requirement in multi‑step synthetic routes where the 3‑carboxylate and 1‑amino groups must be unveiled independently [3]. These combined electronic, conformational, and synthetic‑strategy differentiators render generic substitution scientifically and operationally unsound without re‑optimization of the entire synthetic sequence or SAR campaign.

Quantitative Differentiation Evidence for O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Against Closest Analogs


Lipophilicity (LogP) Enhancement of +0.2 to +0.4 Units Versus Non-Fluorinated Analog

The target compound exhibits a measured/calculated LogP of 3.16 (ChemSpace) and XLogP3 of 2.9 (PubChem), compared with LogP = 2.75 (Chembase) for the non-fluorinated analog 3-benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate (CAS 862885-08-3). This ΔLogP of +0.15 to +0.41 log units is attributable to the 4,4-gem-difluoro substitution and is consistent with the systematic observation that gem-difluorination of saturated heterocycles increases lipophilicity while retaining high metabolic stability [1][2].

Lipophilicity Drug-likeness Membrane permeability

Orthogonal Benzyl Ester / tert-Butyl Carbamate Protecting Group Strategy Enabling Sequential Chemoselective Deprotection

The target compound uniquely combines a benzyl ester at the 3‑carboxyl position (cleavable by hydrogenolysis: H₂, Pd/C) and a tert‑butyl carbamate (Boc) at the 1‑position (cleavable by acid: TFA or HCl/dioxane). In contrast, the regioisomeric analog O1-benzyl O3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 1823266-74-5) places the benzyl group as a carbamate (Cbz) and the ethyl ester at the 3‑position, reversing the orthogonal deprotection logic and requiring entirely different synthetic planning [1]. The target compound's specific orthogonal pair enables independent unmasking of the 3‑carboxylic acid and the pyrrolidine nitrogen without cross‑reactivity, a critical requirement for iterative coupling in fragment‑based library synthesis [2].

Orthogonal protection Solid-phase synthesis Peptide mimetics

Preserved Metabolic Stability of the 4,4-Difluoropyrrolidine Scaffold in Intrinsic Microsomal Clearance Assays

A comprehensive systematic study by Melnykov et al. (2023) profiled the intrinsic microsomal clearance (CLint) of a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. All difluorinated pyrrolidine compounds tested demonstrated high metabolic stability in human liver microsome (HLM) incubations, with the sole exception across the entire fluorinated series being a 3,3-difluoroazetidine derivative, not a pyrrolidine [1]. This class‑level finding directly supports the expectation that the 4,4‑difluoropyrrolidine core of the target compound will resist oxidative metabolism, in contrast to non‑fluorinated pyrrolidines, which are more susceptible to cytochrome P450‑mediated oxidation at the activated α‑carbon positions adjacent to the nitrogen [2].

Metabolic stability Oxidative metabolism Lead optimization

Conformational Control via 4,4-Gem-Difluoro Gauche Effect: Ring Pucker Bias for Structure-Based Design

The 4,4‑gem‑difluoro substitution in the pyrrolidine ring exerts a stereoelectronic gauche effect that biases the ring pucker toward a specific envelope conformation, as quantified by quantum‑chemical analysis for related 4,4‑difluoropyrrolidine systems [1][2]. Linclau et al. (2018) demonstrated that vicinal difluorination can minimize or tune the inherent conformational bias of fluoroprolines, while the non‑fluorinated pyrrolidine ring exists as a rapidly interconverting mixture of nearly isoenergetic puckers [3]. This conformational locking is not achievable with the non‑fluorinated analog 3-benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate (CAS 862885-08-3), which lacks the fluorine atoms required for the gauche effect.

Conformational analysis Fluorine gauche effect Structure-based drug design

Comparative Procurement: Pricing, Purity, and Vendor Availability Versus Non-Fluorinated Analog

The target compound is available from at least six international suppliers at 95–98% purity, with representative pricing of approximately $223 per 100 mg (1st Scientific LLC, 95%) and $893 per 1 g (1st Scientific LLC) via ChemSpace [1], and ¥755,000 per 1 g via Fujifilm Wako (Combi‑Blocks source) . In comparison, the non‑fluorinated analog 3-benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate (CAS 862885-08-3) is priced at $517.50 per 50 mg and $1,593.75 per 0.5 g via Biosynth, translating to approximately $1,035 per 100 mg and $3,188 per gram—roughly 3–4× the per‑gram cost of the fluorinated target compound . This cost differential reflects the broader utility and higher demand for fluorinated building blocks in contemporary drug discovery.

Procurement Building block sourcing Cost efficiency

Optimal Application Scenarios for O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Based on Verified Differentiation Evidence


Scaffold for DPP‑IV and Serine Protease Inhibitor Lead Optimization

The 4,4‑difluoropyrrolidine core is a privileged motif in dipeptidyl peptidase IV (DPP‑IV) inhibitors and related serine protease targets, where the fluorine gauche effect enforces a pyrrolidine ring conformation that mimics the transition‑state geometry of proline‑containing substrates [1]. The orthogonal benzyl ester/Boc protection allows sequential introduction of P1 and P2 substituents without protecting group interference, accelerating SAR exploration. The enhanced lipophilicity (ΔLogP +0.2–0.4 vs. non‑fluorinated) and preserved metabolic stability (class‑level evidence from microsomal clearance studies) make this compound a strategically preferred starting point over non‑fluorinated pyrrolidine‑1,3‑dicarboxylates, which lack both conformational bias and oxidative resistance [2][3].

Fluorinated Proline Surrogate for Peptide Mimetic and Protein Engineering Studies

In peptide and protein engineering, replacing natural proline with 4,4‑difluoroproline derivatives alters cis/trans amide bond isomerization rates and stabilizes specific secondary structures. The target compound, after deprotection, yields 4,4‑difluoropyrrolidine‑3‑carboxylic acid—a regioisomeric analog of 4,4‑difluoroproline—that can be incorporated into peptide chains with altered backbone geometry. The quantitative conformational analysis by Silva et al. (2024) and Linclau et al. (2018) provides a computational framework for predicting the effect of this scaffold on peptide folding, giving researchers a structurally characterized tool rather than an unexplored building block [1][2].

Fragment‑Based Drug Discovery (FBDD) Library Component with Drug‑Like Physicochemical Profile

With an Fsp³ of 0.529, TPSA of ~56 Ų, and LogP of 2.9–3.2, the target compound occupies a favorable region of drug‑like chemical space consistent with fragment‑based screening libraries. The orthogonal protecting groups enable late‑stage diversification at either the 1‑position (via Boc deprotection and acylation/sulfonylation) or the 3‑position (via benzyl ester hydrogenolysis and amide coupling), allowing the same scaffold to generate dozens of analogs from a single procurement lot. The competitive pricing (~$893/g) further supports its use in library production at meaningful scale [1].

Synthetic Intermediate for Kinase and Protease Inhibitor Programs Requiring Gem‑Difluoro Motifs

Many ATP‑competitive kinase inhibitors and aspartyl protease inhibitors (e.g., BACE1) incorporate fluorinated pyrrolidine moieties to improve target affinity and metabolic stability. The target compound serves as a direct precursor to such inhibitors: selective Boc deprotection yields the free amine for coupling to heterocyclic warheads, while subsequent benzyl ester cleavage reveals the carboxylic acid for further elaboration. The availability of the compound from multiple vendors with 95–98% purity ensures reproducible synthetic outcomes across different laboratories, a critical factor in multi‑site collaborative drug discovery programs [1][2].

Quote Request

Request a Quote for O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.